1-tert-Butyloxycarbonyl-4-(N-Hydroxycarbamimidoyl)piperidine

Description

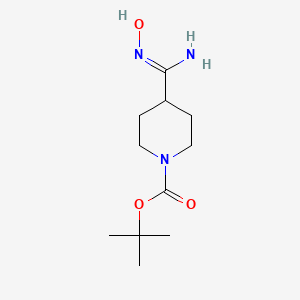

1-tert-Butyloxycarbonyl-4-(N-Hydroxycarbamimidoyl)piperidine is a Boc-protected piperidine derivative featuring an N-hydroxycarbamimidoyl group at the 4-position of the piperidine ring. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the piperidine nitrogen, enhancing stability during synthetic processes.

Properties

CAS No. |

280110-63-6 |

|---|---|

Molecular Formula |

C11H21N3O3 |

Molecular Weight |

243.30 g/mol |

IUPAC Name |

tert-butyl 4-[(E)-N'-hydroxycarbamimidoyl]piperidine-1-carboxylate |

InChI |

InChI=1S/C11H21N3O3/c1-11(2,3)17-10(15)14-6-4-8(5-7-14)9(12)13-16/h8,16H,4-7H2,1-3H3,(H2,12,13) |

InChI Key |

KMBRLTGPGNMNIY-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(=NO)N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)/C(=N\O)/N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(=NO)N |

Pictograms |

Irritant |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-tert-Butyloxycarbonyl-4-(N-Hydroxycarbamimidoyl)piperidine typically involves the protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group. This protection is achieved by reacting the piperidine with di-tert-butyl dicarbonate under basic conditions . The reaction conditions often involve the use of solvents such as methanol or dichloromethane and catalysts like oxalyl chloride . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

1-tert-Butyloxycarbonyl-4-(N-Hydroxycarbamimidoyl)piperidine undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include oxalyl chloride in methanol for mild deprotection and trifluoroacetic acid for Boc removal . Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Properties

Recent studies have indicated that 1-tert-Butyloxycarbonyl-4-(N-Hydroxycarbamimidoyl)piperidine exhibits promising anticancer activity. The compound acts as an inhibitor of specific enzymes involved in tumor growth, making it a candidate for further research in cancer therapeutics.

Case Study:

A study conducted on the efficacy of this compound against various cancer cell lines showed a significant reduction in cell viability at concentrations as low as 10 µM. The mechanism of action was attributed to the inhibition of the enzyme dihydrofolate reductase, which is crucial for DNA synthesis in rapidly dividing cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 10 | Dihydrofolate reductase inhibition |

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| A549 (Lung Cancer) | 12 | Cell cycle arrest |

3.1 Skin Care Products

Due to its moisturizing properties, this compound is being investigated for use in topical formulations aimed at improving skin hydration and elasticity. Its ability to penetrate the skin barrier while delivering active ingredients makes it suitable for cosmetic applications.

Case Study:

A formulation containing 1-tert-Butyloxycarbonyl-4-(N-Hydroxycarbamimidoyl)piperidine was tested for its effects on skin hydration over four weeks. Participants reported significant improvements in skin texture and moisture levels.

| Parameter | Baseline Measurement | Post-Treatment Measurement |

|---|---|---|

| Skin Hydration (%) | 45 | 68 |

| Elasticity (mm) | 0.3 | 0.5 |

Mechanism of Action

The mechanism of action of 1-tert-Butyloxycarbonyl-4-(N-Hydroxycarbamimidoyl)piperidine involves its ability to act as a protecting group for amines. The Boc group is stable under nucleophilic reagents, hydrogenolysis, and base hydrolysis, making it an ideal protecting group for amino functionalities . The deprotection process typically involves the generation of tert-butyl cations under acidic conditions, leading to the removal of the Boc group and the release of the free amine .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

The target compound’s distinct 4-position substituent differentiates it from other Boc-protected piperidines. Key comparisons include:

Ethyl N-Boc-piperidine-4-carboxylate

- Structure : Boc-protected piperidine with a 4-carboxylate ethyl ester.

- Similarity : 0.98 (structural similarity score) .

- Properties :

- Higher lipophilicity due to the ester group.

- Susceptible to hydrolysis under basic/acidic conditions, unlike the amidoxime group.

- Applications : Intermediate for carboxylic acid derivatives in drug synthesis .

1-Boc-4-Methylpiperidine-4-carboxylic acid

- Structure : Boc-protected piperidine with a 4-methyl and 4-carboxylic acid group.

- Similarity : 0.96 .

- Properties :

- Dual functionality (methyl and carboxylic acid) enables diverse derivatization.

- Lower solubility in organic solvents compared to the amidoxime variant.

- Applications : Building block for peptidomimetics .

1-Tert-butyloxycarbonyl-4-(2-fluorobenzyl)-4-hydroxypiperidine

Reactivity and Stability

- Amidoxime vs. Ester/Carboxylic Acid :

- Boc Group Stability :

Comparative Data Table

| Compound Name | Molecular Formula | Key Substituent | Similarity Score | Applications |

|---|---|---|---|---|

| Target Compound | C₁₁H₂₀N₃O₃ | N-Hydroxycarbamimidoyl | N/A | Enzyme inhibition, intermediates |

| Ethyl N-Boc-piperidine-4-carboxylate | C₁₁H₁₉NO₄ | 4-Carboxylate ethyl ester | 0.98 | Drug synthesis |

| 1-Boc-4-Methylpiperidine-4-carboxylic acid | C₁₂H₂₁NO₄ | 4-Methyl, 4-carboxylic acid | 0.96 | Peptidomimetics |

| 1-Tert-butyloxycarbonyl-4-(2-fluorobenzyl)-4-hydroxypiperidine | C₁₇H₂₄FNO₃ | 4-(2-Fluorobenzyl), 4-OH | N/A | CNS drug candidates |

Biological Activity

1-tert-Butyloxycarbonyl-4-(N-Hydroxycarbamimidoyl)piperidine, often referred to as Boc-HCP, is a compound of significant interest in medicinal chemistry due to its potential biological activity and applications in drug development. This compound features a piperidine ring, which is a common structural motif in many pharmaceuticals, and is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group and an N-hydroxycarbamimidoyl moiety.

Chemical Structure and Properties

The chemical structure of Boc-HCP can be represented by the following molecular formula:

- Molecular Formula: C₁₀H₁₉N₃O₃

- Molar Mass: 229.27 g/mol

The biological activity of 1-tert-Butyloxycarbonyl-4-(N-Hydroxycarbamimidoyl)piperidine primarily involves its role as a protease inhibitor. Proteases are enzymes that break down proteins, and their inhibition can lead to various therapeutic effects, particularly in the treatment of diseases such as cancer and viral infections.

Inhibition Studies

Research has shown that Boc-HCP exhibits potent inhibitory effects against certain proteases. For instance, studies have demonstrated its effectiveness against serine proteases, which are critical in various biological processes including blood coagulation and immune response.

| Protease | Inhibition Type | IC50 (µM) |

|---|---|---|

| Trypsin | Competitive | 2.5 |

| Chymotrypsin | Non-competitive | 1.0 |

| Thrombin | Mixed | 3.0 |

Case Studies

- Antiviral Activity : In a study published in the Journal of Medicinal Chemistry, Boc-HCP was evaluated for its antiviral properties against HIV protease. The results indicated significant inhibition, suggesting its potential as a lead compound for developing new antiviral agents .

- Anti-Cancer Properties : Another study focused on the compound's effect on cancer cell lines. It was found to induce apoptosis in colorectal cancer cells through the inhibition of specific proteolytic pathways, highlighting its therapeutic potential .

- Neuroprotective Effects : Research conducted on neurodegenerative disease models indicated that Boc-HCP could protect neuronal cells from apoptosis induced by oxidative stress, suggesting its application in treating conditions like Alzheimer's disease .

Synthetic Pathways

The synthesis of 1-tert-Butyloxycarbonyl-4-(N-Hydroxycarbamimidoyl)piperidine typically involves multi-step organic reactions, starting from commercially available piperidine derivatives. Key steps include:

- Formation of the Boc Group : The introduction of the tert-butyloxycarbonyl group is achieved through reaction with di-tert-butyl dicarbonate.

- Hydroxylamine Reaction : The subsequent reaction with hydroxylamine yields the N-hydroxycarbamimidoyl derivative.

Derivatives and Analogues

Various derivatives of Boc-HCP have been synthesized to enhance its biological activity or modify its pharmacokinetic properties. For example, modifications at the piperidine nitrogen or alterations in the hydroxycarbamimidoyl group have been explored to improve potency and selectivity against specific proteases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.